Magnesium l-aspartate dihydrate

説明

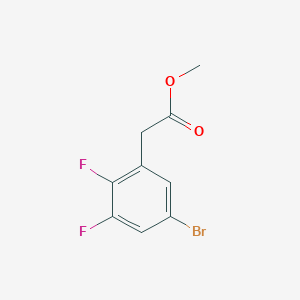

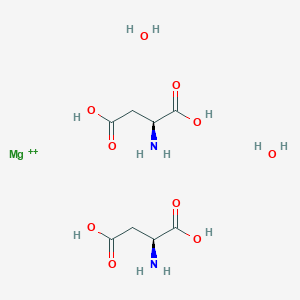

“Magnesium;(2S)-2-aminobutanedioic acid;dihydrate” is a compound that involves magnesium, an essential mineral in the body, and (2S)-2-aminobutanedioic acid, also known as L-aspartic acid, an amino acid. The “dihydrate” indicates that two water molecules are associated with each formula unit of this compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between the metal ion (in this case, magnesium) and the organic compound. For instance, magnesium oxide nanoparticles have been synthesized using a solid-state chemical method involving magnesium acetate and oxalic acid . Another study reported the use of a sol-gel synthesis method with oxalic acid and tartaric acid for the production of MgO nanocrystals .科学的研究の応用

Biodegradable Materials and Orthopedic Applications

Magnesium (Mg) and its alloys have been extensively researched for their potential in biodegradable materials due to their superior biocompatibility and excellent biomechanical compatibility. They are especially promising for orthopedic applications such as bone cements, bone scaffolds, or implant coatings due to their ability to degrade in physiological environments without the need for removal operations after healing. Polymeric coatings on Mg alloys, including polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and others, have shown to significantly improve corrosion resistance and biocompatibility, paving the way for next-generation biomedical applications (Li et al., 2018). Additionally, magnesium-based bioceramics and oxides have been identified for their roles in enhancing osteoinduction, bone regeneration, and providing a favorable environment for the growth and proliferation of bone cells (Nabiyouni et al., 2018).

Neuroprotective Agent

Magnesium sulfate has been investigated for its neuroprotective properties, particularly in the context of term neonatal encephalopathy and adult stroke patients. It acts as a calcium channel antagonist at neuronal synapses, preventing excessive activation of receptors by excitatory amino acids, thus potentially mitigating neuronal injury (Lingam & Robertson, 2018).

Environmental Conservation

The use of magnesium in automotive applications contributes to fuel economy and environmental conservation. Magnesium alloys, due to their lightweight nature, allow for significant weight reduction in vehicles, leading to improved fuel efficiency and reduced emissions. Recent advancements in coating and alloying have improved the corrosion resistance of Mg, making it a viable option for automotive components (Kulekci, 2008).

Challenges and Future Directions

Despite the promising applications of magnesium and its compounds, there are challenges related to their rapid degradation in physiological environments and the need for improved corrosion resistance. Research is ongoing to develop coatings and alloys that can control the degradation rate, making these materials more suitable for medical and environmental applications. The synergistic effects of magnesium with other elements, such as potassium, also warrant further investigation to optimize its use in various applications (Dou et al., 2017).

作用機序

Target of Action

Magnesium l-aspartate dihydrate, also known as Magnesium;(2S)-2-aminobutanedioic acid;dihydrate, is primarily targeted towards the regulation of magnesium levels in the body . Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

Mode of Action

The compound works by supplying magnesium, which is chelated, or bound, to aspartate, a dicarboxylic amino acid . This chelated structure enhances the water solubility of this compound compared to other magnesium salts, such as magnesium oxide or magnesium citrate . This high solubility facilitates its absorption in the body, thereby effectively increasing the body’s magnesium levels .

Biochemical Pathways

This compound affects several biochemical pathways due to the critical role of magnesium in numerous enzymatic reactions. It is a cofactor in many enzymatic reactions in the body involving protein synthesis and carbohydrate metabolism . For instance, it is involved in the glycolysis pathway, where it aids in the conversion of glucose to pyruvate, and in the Krebs cycle, where it helps generate energy .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its high oral bioavailability . This means that a significant proportion of the ingested compound is absorbed into the bloodstream. The compound’s high water solubility contributes to its high bioavailability . .

Result of Action

The primary result of the action of this compound is the increase in the body’s magnesium levels . This can help prevent and treat magnesium deficiency, which can manifest as loss of appetite, nausea, vomiting, fatigue, and weakness . Moreover, by participating in numerous enzymatic reactions, it supports various physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .

特性

IUPAC Name |

magnesium;(2S)-2-aminobutanedioic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAXHZXYTCHQPJ-PXYKVGKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgN2O10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the focus of the research paper provided?

A1: The research paper focuses on the evaluation of enantiomeric purity of Magnesium-L-aspartate dihydrate. [] This suggests that the study likely investigated the presence and quantity of both the desired L-aspartate enantiomer and the undesired D-aspartate enantiomer in samples of the compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)